Idelalisib

PI3K isoform selectivity kinase profiling target specificity

Idelalisib is the first FDA-approved PI3Kδ-selective inhibitor and the benchmark reference for δ-selective inhibitor screening. Its exceptional selectivity (40-300× over Class I PI3Ks) and well-characterized, on-target immune-mediated toxicity profile make it the definitive positive control for validating novel δ-selective inhibitor programs. High DMSO solubility (83 mg/mL) and 36-month lyophilized stability at -20°C ensure reproducible high-throughput screening. Supplied at ≥98% purity.

Molecular Formula C22H18FN7O
Molecular Weight 415.4 g/mol
CAS No. 870281-82-6
Cat. No. B1684644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdelalisib
CAS870281-82-6
SynonymsCAL101;  CAL 101;  CAL-101;  GS1101;  GS 1101;  GS-1101, Idelalisib.
Molecular FormulaC22H18FN7O
Molecular Weight415.4 g/mol
Structural Identifiers
SMILESCCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
InChIInChI=1S/C22H18FN7O/c1-2-15(28-20-18-19(25-11-24-18)26-12-27-20)21-29-16-10-6-9-14(23)17(16)22(31)30(21)13-7-4-3-5-8-13/h3-12,15H,2H2,1H3,(H2,24,25,26,27,28)/t15-/m0/s1
InChIKeyIFSDAJWBUCMOAH-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitypH-dependent solubility ranging from <0.1 mg/mL at pH 5-7 to over 1 mg/mL at pH 2 under ambient conditions
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Idelalisib (CAS 870281-82-6) First-in-Class PI3Kδ Inhibitor Procurement Baseline


Idelalisib (CAL-101, GS-1101) is a potent and highly selective small molecule inhibitor of the phosphoinositide 3-kinase p110δ (PI3Kδ) isoform, with an enzymatic IC50 of 2.5 nM . It exhibits 40- to 300-fold selectivity for p110δ over other class I PI3K isoforms (p110α IC50 = 820 nM, p110β IC50 = 565 nM, p110γ IC50 = 89 nM) and 400- to 4,000-fold selectivity over related kinases including C2β, hVPS34, DNA-PK, and mTOR [1]. As the first FDA-approved PI3Kδ-selective inhibitor (July 2014), idelalisib established the therapeutic proof-of-concept for targeting this kinase in B-cell malignancies and remains a benchmark reference compound for PI3Kδ inhibitor development and comparative studies [2].

Why Idelalisib Cannot Be Directly Substituted with Other PI3K Inhibitors: Isoform Selectivity and Clinical Profile Differentiation


Within the PI3K inhibitor class, idelalisib (δ-selective), duvelisib (δ/γ-dual), copanlisib (α/δ-dual), and umbralisib (δ/CK1ε-dual) exhibit fundamentally distinct isoform inhibition profiles that translate into non-interchangeable clinical safety and efficacy characteristics [1]. Idelalisib's exclusive targeting of p110δ confers a defined on-target, immune-mediated toxicity signature (hepatotoxicity 16%, colitis 20%, pneumonitis 4%) that differs from the hyperglycemia and hypertension associated with copanlisib's α-inhibition or the distinct T-cell functional impairment linked to duvelisib's γ-inhibition [2]. Furthermore, cross-trial comparisons reveal that while idelalisib and duvelisib show comparable efficacy in indolent lymphomas, their adverse event profiles and dosing schedules are not equivalent, and real-world data confirm that these agents are not interchangeable in clinical practice without careful risk-benefit reassessment [3].

Idelalisib Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Isoform Selectivity: Idelalisib vs. Duvelisib and Copanlisib

Idelalisib is a selective inhibitor of the PI3K p110δ isoform (IC50 = 2.5 nM) with minimal activity against p110α, p110β, and p110γ (IC50 values of 820 nM, 565 nM, and 89 nM, respectively), resulting in 40- to 300-fold selectivity [1]. In contrast, duvelisib inhibits both p110δ (IC50 = 2.5 nM) and p110γ (IC50 = 27 nM), while copanlisib inhibits p110α (IC50 = 0.5 nM) and p110δ (IC50 = 0.7 nM) . This isoform selectivity profile differentiates idelalisib's mechanism and safety profile from dual inhibitors.

PI3K isoform selectivity kinase profiling target specificity

Clinical Efficacy in Relapsed CLL: Idelalisib + Rituximab vs. Rituximab Monotherapy

In a randomized Phase III trial (NCT01539512) in relapsed CLL, idelalisib plus rituximab (IDELA/R) demonstrated significantly superior efficacy versus placebo plus rituximab, leading to early trial termination due to benefit [1]. IDELA/R achieved a median PFS of 20.3 months compared to 5.5 months in the placebo/R arm (HR = 0.15, P < 0.0001), with an ORR of 85.5% versus 13% [2]. This represents a 14.8-month PFS improvement and a 72.5% absolute increase in ORR, establishing idelalisib's clinical benefit in this high-risk population.

chronic lymphocytic leukemia progression-free survival overall response rate

Safety Profile Differentiation: Idelalisib vs. Copanlisib and Duvelisib Adverse Event Rates

Cross-trial and FAERS database analyses reveal distinct adverse event profiles across PI3K inhibitors. Idelalisib is associated with a 16% incidence of fatal/serious hepatotoxicity and 20% incidence of severe diarrhea/colitis, as documented in its FDA boxed warning [1]. In comparative tabulation, idelalisib shows higher rates of ALT elevation (18%) and pneumonitis (16%) compared to duvelisib (ALT elevation 8%, pneumonitis 5%) and copanlisib (ALT elevation 1.4%, pneumonitis 1%) [2]. Conversely, copanlisib is uniquely associated with hyperglycemia (40%) and hypertension (27%) due to its α-isoform inhibition, toxicities not observed with idelalisib [2]. FAERS data indicate that among patients with colitis, death occurred in 27.2% of idelalisib cases versus 15.3% for duvelisib [3].

adverse event profile hepatotoxicity colitis pneumonitis

Physicochemical Properties: Solubility and Stability Specifications for Formulation

Idelalisib exhibits high solubility in DMSO (83 mg/mL, 199.79 mM at 25°C) and moderate solubility in ethanol (83 mg/mL) . The lyophilized powder is stable for 36 months when stored at -20°C, while solutions in DMSO should be used within 3 months to prevent potency loss [1]. These physicochemical properties support flexible formulation options and ensure reproducible experimental conditions in preclinical research settings, differentiating idelalisib from analogs with lower solubility or stability constraints.

solubility DMSO solubility stability formulation

Comparative Efficacy in Follicular Lymphoma: Idelalisib vs. Copanlisib and Duvelisib

In third-line follicular lymphoma (FL), idelalisib demonstrated an overall response rate (ORR) of 54% with a complete response (CR) rate of 8% and median progression-free survival (PFS) of 11 months [1]. Cross-trial comparison shows copanlisib achieved an ORR of 54% (CR 8%, median PFS 11 months), duvelisib achieved ORR 42% (CR 1%, median PFS 8.3 months), and umbralisib achieved ORR 53% (CR 12%) [1]. While idelalisib and copanlisib exhibit comparable efficacy in FL, idelalisib offers oral administration versus copanlisib's intravenous infusion requirement, a critical differentiator for patient convenience and healthcare resource utilization [2].

follicular lymphoma overall response rate complete response third-line therapy

Idelalisib Optimal Application Scenarios: Research and Clinical Procurement Guidance


Preclinical PI3Kδ Selectivity Profiling and Kinase Panel Screening

Idelalisib serves as the benchmark reference compound for establishing PI3Kδ selectivity in kinase inhibitor screening programs. Its well-characterized selectivity profile (40- to 300-fold over class I PI3Ks; 400- to 4,000-fold over related kinases) provides a standardized comparator for evaluating novel δ-selective inhibitors [1]. Researchers developing next-generation PI3K inhibitors should include idelalisib as a positive control to validate assay conditions and benchmark potency and selectivity metrics.

Clinical Treatment of Relapsed Chronic Lymphocytic Leukemia (CLL) in Combination with Rituximab

Based on Phase III evidence demonstrating a 14.8-month PFS improvement (HR = 0.15) and 72.5% absolute ORR increase over rituximab monotherapy, idelalisib is indicated for relapsed CLL patients for whom rituximab alone would be considered appropriate therapy [2]. This application is supported by long-term follow-up data showing a median PFS of 20.3 months and median OS of 40.6 months, with durable responses particularly in high-risk subgroups including del(17p)/TP53-mutated disease [3].

Third-Line Treatment of Follicular Lymphoma as an Oral Alternative to Intravenous PI3K Inhibitors

In relapsed/refractory follicular lymphoma after ≥2 prior lines of therapy, idelalisib offers comparable efficacy (ORR 54%, CR 8%, median PFS 11 months) to intravenous copanlisib while providing the convenience of oral administration [4]. This oral route of administration reduces healthcare resource utilization associated with infusion center visits and may improve patient quality of life, though careful monitoring for immune-mediated toxicities (hepatotoxicity, colitis, pneumonitis) is essential.

Formulation Development and In Vitro Assay Standardization

Idelalisib's high solubility in DMSO (83 mg/mL, 199.79 mM) and long-term lyophilized stability (36 months at -20°C) make it well-suited for high-throughput screening and reproducible in vitro assay development . Researchers should prepare stock solutions in DMSO, aliquot to avoid repeated freeze-thaw cycles, and use solutions within 3 months to maintain potency. These properties facilitate consistent experimental conditions across multi-site studies and longitudinal research programs.

Technical Documentation Hub

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